2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid
CAS No.: 658706-44-6
Cat. No.: VC16818705
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid - 658706-44-6](/images/structure/VC16818705.png)
Specification
CAS No. | 658706-44-6 |
---|---|
Molecular Formula | C14H14N2O2 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | 2-[(pyridin-2-ylmethylamino)methyl]benzoic acid |
Standard InChI | InChI=1S/C14H14N2O2/c17-14(18)13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2,(H,17,18) |
Standard InChI Key | WUZJJLRDZDXSOZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CNCC2=CC=CC=N2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is 2-({[(pyridin-2-yl)methyl]amino}methyl)benzoic acid, reflecting its benzoic acid backbone substituted at the 2-position with a methylene-linked pyridin-2-ylmethylamine group. The pyridine ring introduces a heteroaromatic system, while the amino-methyl bridge enhances molecular flexibility, potentially influencing binding interactions with biological targets .
Molecular Formula and Physicochemical Properties
The molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.27 g/mol and an exact mass of 242.106 g/mol . Key physicochemical parameters include:
Property | Value |
---|---|
Polar Surface Area | 62.22 Ų |
LogP | 2.46 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
These values suggest moderate lipophilicity and compatibility with oral bioavailability, aligning with trends observed in bioactive pyridine derivatives .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of 2-({[(pyridin-2-yl)methyl]amino}methyl)benzoic acid is documented in the provided sources, analogous methods for related compounds offer plausible pathways. For example, Mannich-type reactions involving benzoic acid derivatives, formaldehyde, and pyridin-2-ylmethylamine could yield the target compound. Such reactions typically proceed under mild acidic or basic conditions, forming the critical C–N bond between the aromatic ring and the amine .
An alternative route may involve reductive amination between 2-formylbenzoic acid and pyridin-2-ylmethylamine, followed by oxidation to stabilize the carboxylic acid group. This approach mirrors the synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-benzaldehyde, where aldehyde intermediates are oxidized to carboxylic acids using agents like sodium chlorite .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the pyridine ring (δ 6.6–8.2 ppm), methylene groups (δ 3.2–4.3 ppm), and carboxylic acid proton (δ 12–13 ppm). Although specific NMR data for this compound are unavailable, related structures exhibit comparable patterns . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 242.106 .
Physicochemical and Structural Comparisons
Positional Isomerism
The 2-substituted isomer differs significantly from its 4-substituted counterpart, 4-((2-pyridinylmethyl)amino)benzoic acid (CAS 5966-18-7), which has a molecular weight of 228.25 g/mol and a LogP of 2.17 . The reduced LogP in the 4-isomer suggests enhanced solubility, while the 2-substitution may confer steric effects that influence binding kinetics in biological systems.
Crystal Structure Insights
While no crystal data exist for the 2-isomer, the 4-isomer’s structure (CCDC 690113) reveals a planar benzoic acid moiety with the pyridinylmethylamine group adopting a conformation perpendicular to the aromatic ring . This geometry may facilitate interactions with hydrophobic pockets in enzymatic active sites.
Challenges and Future Directions
Current limitations include the absence of in vivo studies and detailed mechanistic data. Future research should prioritize:
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Synthetic Optimization: Developing high-yield, scalable routes for large-scale production.
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Structure-Activity Relationship (SAR) Studies: Modifying the pyridine ring or methylene linker to enhance potency.
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Target Identification: Using computational docking and proteomic approaches to elucidate biological targets.
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